Anti-Inflammatory Activity: Shizukaol D vs. Shizukaol B Direct Head-to-Head Comparison in LPS-Stimulated RAW264.7 Cells
In a direct comparative study evaluating isolates from Chloranthus serratus under identical assay conditions, shizukaol D demonstrated an IC50 of 7.22 μM for nitric oxide (NO) production inhibition, while shizukaol B exhibited an IC50 of 0.15 μM—a ~48-fold higher potency for shizukaol B [1]. This quantifies the functional divergence between these structurally related dimers, confirming that substitution is not interchangeable for anti-inflammatory applications. For context, shizukaol D in a separate cross-study using Sarcandra glabra-derived material showed IC50 = 8.13 ± 0.37 μM under similar LPS-stimulated RAW264.7 conditions [2], corroborating the ~7-8 μM activity range.
| Evidence Dimension | Nitric oxide (NO) production inhibition in LPS-stimulated RAW264.7 macrophages |
|---|---|
| Target Compound Data | IC50 = 7.22 μM |
| Comparator Or Baseline | Shizukaol B: IC50 = 0.15 μM |
| Quantified Difference | ~48-fold difference (shizukaol B is 48× more potent) |
| Conditions | LPS-stimulated RAW264.7 murine macrophage cell line; Griess reagent assay for NO quantification; 24-hour treatment |
Why This Matters
This quantitative difference enables researchers to select the appropriate compound for their potency requirements—shizukaol B for high-sensitivity applications, shizukaol D for studies requiring moderate activity with additional metabolic or Wnt-modulating properties.
- [1] Zhang M, Wang JS, Oyama M, et al. Terpenoids from Chloranthus serratus and Their Anti-inflammatory Activities. J Nat Prod. 2012;75(4):707-712. View Source
- [2] Ma JH, Zhao YY, Wang JH, et al. Anti-inflammatory lindenane sesquiterpeniods and dimers from Sarcandra glabra and its upregulating AKT/Nrf2/HO-1 signaling mechanism. Ind Crops Prod. 2019;137:367-376. View Source
